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Introduction

The Lactate Dehydrogenase (LDH) release assay is a widely used and reliable method for

quantifying cell death and cytotoxicity. It is based on the measurement of LDH, a stable

cytosolic enzyme that is released into the cell culture medium upon damage to the plasma

membrane.[1][2] This application note provides a detailed overview of the LDH release assay

for assessing endothelial cell injury, a critical process in various pathologies including

cardiovascular diseases, inflammation, and drug-induced vascular toxicity.

Principle of the Assay

Lactate dehydrogenase is an oxidoreductase enzyme present in the cytoplasm of most

eukaryotic cells.[3] Under normal conditions, with an intact plasma membrane, LDH remains

within the cells. However, when cells are damaged due to cytotoxic agents, disease processes,

or physical stress, the cell membrane's integrity is compromised, leading to the release of LDH

into the extracellular space.

The assay quantifies the amount of released LDH in the culture supernatant through a coupled

enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in

turn reduces a tetrazolium salt (such as INT, WST, or MTT) into a colored formazan product.[4]

The intensity of the color, which can be measured spectrophotometrically at a specific
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wavelength (typically around 490 nm), is directly proportional to the amount of LDH released

and, consequently, to the number of damaged or dead cells.[3][5]

Applications in Endothelial Cell Research

The LDH release assay is a valuable tool for researchers, scientists, and drug development

professionals working with endothelial cells. Its applications include:

Drug Discovery and Development: Screening compounds for potential vascular toxicity by

measuring their cytotoxic effects on endothelial cells.

Toxicology Studies: Assessing the impact of environmental toxins, pollutants, and other

xenobiotics on endothelial cell viability.

Pathophysiology Research: Investigating the mechanisms of endothelial cell injury in

diseases like atherosclerosis, sepsis, and ischemia-reperfusion injury.

Biomaterial Compatibility: Evaluating the biocompatibility of medical devices and implants

that come into contact with the endothelium.

High-Throughput Screening: The assay's simplicity and adaptability to a 96-well plate format

make it suitable for high-throughput screening of large compound libraries.[1]

Advantages and Limitations

Advantages:

Simple and Rapid: The assay involves a straightforward protocol with a short incubation

time.

Non-Radioactive: It offers a safer alternative to radioactive cytotoxicity assays like the 51Cr

release assay.

Sensitive: The assay can detect cytotoxicity in a relatively low number of cells.

Cost-Effective: Compared to more complex methods, the LDH assay is generally less

expensive.
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High-Throughput Compatible: The assay can be easily automated for screening large

numbers of samples.[1]

Limitations:

Does not distinguish between apoptosis and necrosis: The assay measures membrane

integrity loss, which is a feature of both late-stage apoptosis and necrosis.

Interference from serum: The serum used in cell culture media can contain endogenous

LDH, leading to high background signals. Using low-serum or serum-free media is

recommended.

Timing is critical: The release of LDH occurs at different stages of cell death pathways.

Therefore, the timing of the assay should be optimized for the specific experimental

conditions.

Data Presentation
The following table presents a hypothetical but realistic dataset from an LDH release assay

performed on Human Umbilical Vein Endothelial Cells (HUVECs) treated with a cytotoxic

compound for 24 hours.
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Sample
Description

Treatment
Mean
Absorbance
(490 nm)

Corrected
Absorbance
(Sample -
Background)

% Cytotoxicity

Controls

Media

Background
No Cells 0.050 N/A N/A

Spontaneous

LDH Release
Vehicle Control 0.200 0.150 0% (Baseline)

Maximum LDH

Release

1% Triton™ X-

100
1.500 1.450 100%

Experimental

Samples

Cytotoxic

Compound
1 µM 0.450 0.400 19.2%

Cytotoxic

Compound
10 µM 0.850 0.800 50.0%

Cytotoxic

Compound
100 µM 1.300 1.250 84.6%

Calculation of Percentage Cytotoxicity:

The percentage of cytotoxicity is calculated using the following formula[3]:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH

Release - Spontaneous LDH Release)] * 100

Example Calculation for 10 µM Cytotoxic Compound:

% Cytotoxicity = [(0.800 - 0.150) / (1.450 - 0.150)] * 100 = (0.650 / 1.300) * 100 = 50.0%
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Mechanism of LDH release from damaged endothelial cells.
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Start: Seed Endothelial Cells in a 96-well Plate

Incubate cells to allow attachment
(e.g., 24 hours)

Add test compounds and controls:
- Vehicle (Spontaneous Release)

- Lysis Reagent (Maximum Release)

Incubate for the desired exposure period

Centrifuge the plate to pellet any detached cells

Carefully transfer supernatant to a new 96-well plate

Add LDH reaction mixture to each well

Incubate at room temperature, protected from light
(e.g., 30 minutes)

Add stop solution to each well

Measure absorbance at ~490 nm

Calculate % Cytotoxicity

Click to download full resolution via product page

Experimental workflow for the LDH release assay.
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Experimental Protocols
Materials and Reagents

Endothelial cells (e.g., HUVECs)

Complete cell culture medium

96-well flat-bottom cell culture plates

Test compounds

Vehicle control (e.g., DMSO, PBS)

LDH Assay Kit (containing substrate mix, assay buffer, lysis solution, and stop solution)

Phosphate-Buffered Saline (PBS)

Multichannel pipette

Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength

(e.g., 680 nm)

Protocol

Cell Seeding:

Culture endothelial cells to ~80-90% confluency.

Trypsinize and resuspend the cells in complete culture medium.

Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL

of medium. The optimal seeding density should be determined for each cell line.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Treatment:
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Prepare serial dilutions of the test compounds in culture medium. To minimize serum

interference, it is advisable to use a low-serum (e.g., 1%) or serum-free medium for the

treatment period.

Carefully remove the culture medium from the wells and replace it with 100 µL of the

medium containing the test compounds or controls.

Experimental Wells: Add medium with different concentrations of the test compound.

Spontaneous LDH Release Control: Add medium with the vehicle control.

Maximum LDH Release Control: Add medium without any treatment for now. The lysis

buffer will be added later.

Media Background Control: Include wells with culture medium but no cells to measure the

background LDH activity from the serum.

Incubate the plate for the desired exposure time (e.g., 6, 24, or 48 hours) at 37°C and 5%

CO2.

Lysis for Maximum Release Control:

Approximately 45 minutes before the end of the treatment incubation, add 10 µL of the

10X Lysis Solution provided in the kit to the maximum LDH release control wells.

Mix gently by tapping the plate and incubate for the remaining 45 minutes.

Assay Procedure:

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will

pellet any detached cells and debris.

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-

bottom plate. Be cautious not to disturb the cell layer.

Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This

usually involves mixing the substrate and the assay buffer.
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Add 50 µL of the prepared reaction mixture to each well of the new plate containing the

supernatants.

Incubate the plate at room temperature for 30 minutes, protected from light.

Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.

Gently tap the plate to mix the contents.

Data Acquisition and Analysis:

Measure the absorbance at 490 nm using a microplate reader. It is also recommended to

measure a reference wavelength (e.g., 680 nm) to correct for background absorbance

from the plate.

Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

Subtract the average absorbance of the media background control from all other

absorbance values.

Calculate the percentage of cytotoxicity for each experimental sample using the formula

provided in the "Data Presentation" section.

Need Custom Synthesis?
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To cite this document: BenchChem. [Measuring Endothelial Cell Damage: The Lactate
Dehydrogenase (LDH) Release Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2922128#ldh-release-assay-for-measuring-
endothelial-cell-damage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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